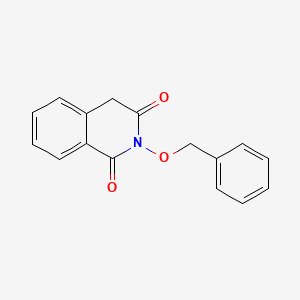

4'-Bromo-2-thiomorpholinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

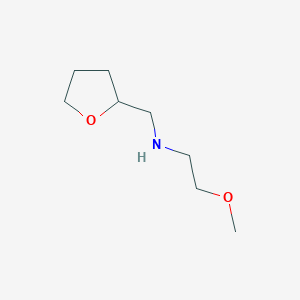

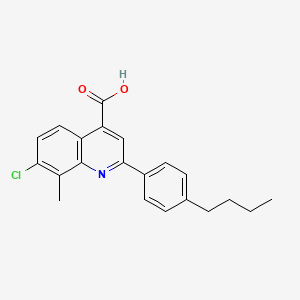

4-Bromo-2-thiomorpholinomethyl benzophenone (4-BTM-BP) is a versatile organic compound that has been used in a variety of applications, including medicinal chemistry, organic synthesis, and as a photoreactive reagent. 4-BTM-BP is an organobromine compound that is a derivative of benzophenone and has a thiomorpholine moiety. This compound has been studied extensively in the past few decades and has proven to be useful in a variety of contexts.

Aplicaciones Científicas De Investigación

Anti-Proliferative Activity

Benzophenone derivatives have been synthesized and evaluated for their anti-proliferative activity against various types of neoplastic cells. Specifically, derivatives with modifications on the benzophenone moiety exhibited significant anti-mitogenic and anti-proliferative activities, suggesting their potential use in cancer treatment. The compounds were found to induce cell cycle arrest and apoptosis in cancer cells, showcasing their therapeutic potential (Al‐Ghorbani et al., 2017).

Fluorescence Properties

Benzophenone derivatives have also been explored for their fluorescence properties. For instance, 1-Bromo-4-(2,2-diphenylvinyl) benzene exhibited aggregation-induced emission (AIE) peculiarities, highlighting its potential for use in fluorescence-based applications (Zuo-qi, 2015).

Photochemistry and Photoinitiation

Benzophenone and its derivatives have widespread applications in photochemistry, serving as photoinitiators for polymerization processes and photo-cleavable cross-linking agents. This highlights their utility in material science and biochemistry for initiating chemical reactions with light (Sibi, 2000).

Photoinduced Covalent Attachment

The photochemical properties of benzophenone photophores have been exploited for bioconjugation, surface grafting, and immobilization techniques. These applications benefit from the ability of benzophenone to form covalent bonds upon light activation, making it useful for modifying biological and material surfaces (Dormán et al., 2016).

Catalytic Activity in Organic Synthesis

Benzophenone derivatives have been used as catalysts in organic synthesis, including the Heck arylation of ethylene. These compounds facilitate the formation of valuable organic products, underscoring their significance in pharmaceutical and chemical manufacturing (Atla et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

(4-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNQWPJOYQFACI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643815 |

Source

|

| Record name | (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-72-1 |

Source

|

| Record name | (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)